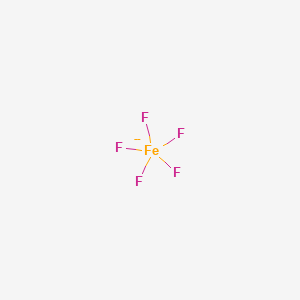
Sulfoxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfoxylate, commonly known as sodium formaldehyde this compound, is a versatile chemical compound with the molecular formula NaHSO₂·CH₂O₂. It is widely used in various industrial applications due to its reductive properties. This compound is also known by other names such as sodium hydroxymethanesulfinate and Rongalite. It is typically marketed as a dihydrate and is known for its stability and solubility in water .
Métodos De Preparación
Sulfoxylate can be synthesized through several methods. One common synthetic route involves the reaction of sodium dithionite with formaldehyde. The reaction proceeds as follows: [ \text{Na}_2\text{S}_2\text{O}_4 + 2 \text{CH}_2\text{O} + \text{H}_2\text{O} \rightarrow \text{HO-CH}_2\text{-SO}_3\text{Na} + \text{HO-CH}_2\text{-SO}_2\text{Na} ] This reaction is quantitative, meaning that it proceeds to completion, making it an efficient method for producing this compound .
Another method involves the reduction of formaldehyde and sulfur dioxide with zinc dust, followed by conversion to the sodium salt with sodium hydroxide or carbonate . Industrial production methods typically involve the use of sodium dithionite and formaldehyde due to the efficiency and scalability of this process .
Análisis De Reacciones Químicas
Sulfoxylate undergoes various types of chemical reactions, including reduction, oxidation, and substitution reactions. It is primarily known for its reducing properties. When made acidic, this compound releases the reducing this compound ion and formaldehyde in equimolar amounts .
Common reagents used in reactions with this compound include formaldehyde, sodium dithionite, and zinc dust. The major products formed from these reactions include hydroxymethanesulfinate and bis-(hydroxymethyl)sulfone .
Aplicaciones Científicas De Investigación
Sulfoxylate has a wide range of scientific research applications. In chemistry, it is used as a reducing agent in organic synthesis and redox polymerization initiator systems . In biology, it has been explored for its potential use in reducing oxidative stress in cells. In medicine, this compound was originally developed as a treatment for mercury poisoning, although its use in this area has been limited .
In industry, this compound is used in vat dyeing as a reducing agent and for aquarium water conditioning . It is also employed as a bleaching agent in the textile industry and as a preservative in food processing . Additionally, this compound has been used in the photographic industry as a developer reducing agent .
Mecanismo De Acción
The mechanism of action of sulfoxylate involves its reductive properties. When this compound is made acidic, it releases the reducing this compound ion and formaldehyde. The this compound ion acts as a reducing agent, donating electrons to other molecules and thereby reducing them . This property makes this compound useful in various reduction processes across different industries.
Comparación Con Compuestos Similares
Sulfoxylate can be compared to other similar compounds such as sodium bisulfite (NaHSO₃) and sodium dithionite (Na₂S₂O₄). Sodium bisulfite is also a reductive agent used in various applications, including food and beverage processing . this compound stands out for its stability and solubility in water, making it more versatile in certain applications .
Another similar compound is sodium tert-butyldimethylsilyloxymethanesulfinate (TBSOMS-Na), which is used as a this compound equivalent in the synthesis of sulfones and sulfonyl derivatives . TBSOMS-Na serves as a potent nucleophile in S-alkylation and Cu-catalyzed S-arylation reactions .
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique reductive properties and stability make it an essential component in various industrial processes. By understanding its preparation methods, chemical reactions, and applications, researchers and industry professionals can continue to leverage the benefits of this compound in their work.
Propiedades
Número CAS |
107551-55-3 |
|---|---|
Fórmula molecular |
O2S-2 |
Peso molecular |
64.07 g/mol |
InChI |
InChI=1S/H2O2S/c1-3-2/h1-2H/p-2 |
Clave InChI |
HRKQOINLCJTGBK-UHFFFAOYSA-L |
SMILES |
[O-]S[O-] |
SMILES canónico |
[O-]S[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B1233824.png)
![5,6-dimethyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-1-amine](/img/structure/B1233825.png)







